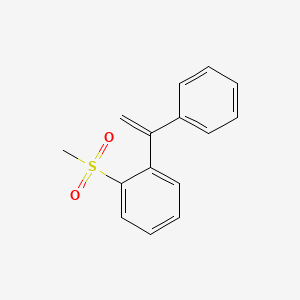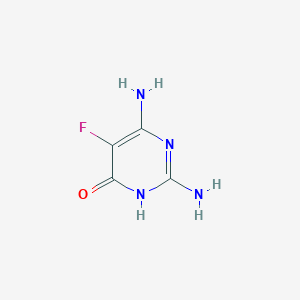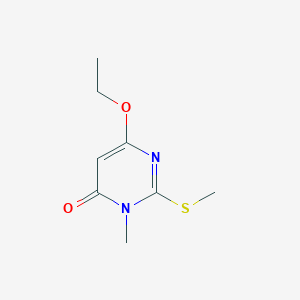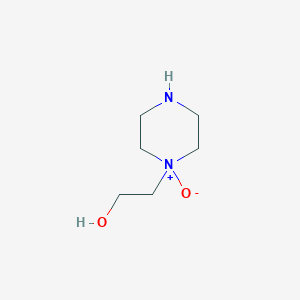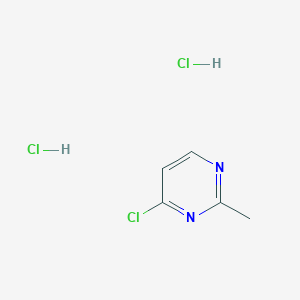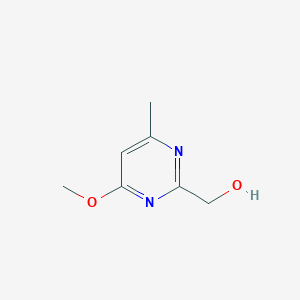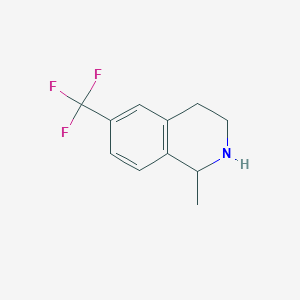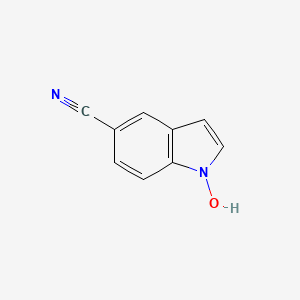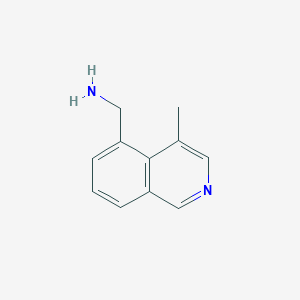
Nickeltrifluoroacetylacetonate,dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickeltrifluoroacetylacetonate, dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two trifluoroacetylacetonate ligands and two water molecules. This compound is known for its applications in various fields, including catalysis, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickeltrifluoroacetylacetonate, dihydrate can be synthesized through the reaction of nickel(II) salts with trifluoroacetylacetone in the presence of a base. The typical reaction involves dissolving nickel(II) chloride or nickel(II) acetate in water, followed by the addition of trifluoroacetylacetone and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the complex. The product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of nickeltrifluoroacetylacetonate, dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Nickeltrifluoroacetylacetonate, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(0) species under specific conditions.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other chelating agents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Nickeltrifluoroacetylacetonate, dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential use in biological imaging and as a precursor for the synthesis of bioactive nickel complexes.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of nickel-based drugs.
Industry: It is used in the production of advanced materials, such as nickel-containing polymers and coatings.
Mechanism of Action
The mechanism of action of nickeltrifluoroacetylacetonate, dihydrate involves the coordination of the nickel ion with the trifluoroacetylacetonate ligands. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, leading to potential biological effects. The pathways involved in its mechanism of action include redox reactions and ligand exchange processes .
Comparison with Similar Compounds
Nickeltrifluoroacetylacetonate, dihydrate can be compared with other similar compounds, such as:
Nickel(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Nickel(II) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability.
Nickel(II) dibenzoylmethane: Another nickel complex with different ligands, used in various catalytic applications.
Uniqueness: Nickeltrifluoroacetylacetonate, dihydrate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis and material science .
Properties
Molecular Formula |
C10H12F6NiO6 |
|---|---|
Molecular Weight |
400.88 g/mol |
IUPAC Name |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;dihydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2H,1H3;;2*1H2/q2*-1;+2;; |
InChI Key |
DWFLHXGGTXXXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


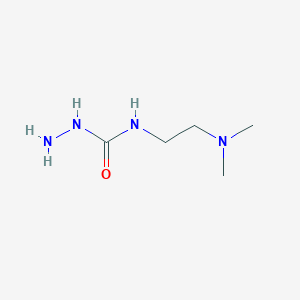
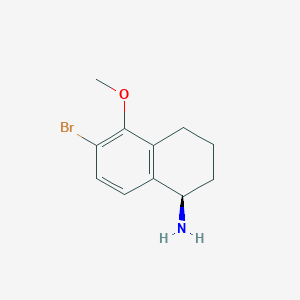
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
